(2E)-3-(furan-2-yl)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide
Description
This compound belongs to the thiazolidinone family, characterized by a 4-thiazolidinone core substituted with a (Z)-configured benzylidene group and a tetrahydrofuran-2-ylmethyl moiety. Its structure combines a pyrazole ring (1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl) linked via a methylidene group to the thiazolidinone scaffold. The propylsulfanyl group enhances lipophilicity, while the tetrahydrofuran substitution may improve solubility and metabolic stability compared to simpler alkyl chains. Its synthesis likely involves condensation of substituted pyrazole-aldehydes with 2-thioxothiazolidin-4-one derivatives under reflux conditions, analogous to methods in and .
Properties
Molecular Formula |
C12H13N3O4S2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C12H13N3O4S2/c1-2-8-21(17,18)12-15-14-11(20-12)13-10(16)6-5-9-4-3-7-19-9/h3-7H,2,8H2,1H3,(H,13,14,16)/b6-5+ |
InChI Key |
LXHZRBGHUBYRCD-AATRIKPKSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and thiadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, amides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The prop-2-enamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the thiadiazole ring produces thiadiazoline derivatives.
Scientific Research Applications
The compound (2E)-3-(furan-2-yl)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and agriculture. This article explores its applications based on existing literature, focusing on its biological activities, synthetic methodologies, and potential agricultural uses.
Anticancer Activity
Research indicates that derivatives of thiadiazoles, including those similar to the compound , exhibit significant anticancer properties. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various human cancer cell lines, such as lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15) . The mechanism often involves the modulation of cellular pathways that lead to apoptosis (programmed cell death) and cell cycle arrest.
Case Study: Cytotoxic Properties
A review highlighted that certain thiadiazole derivatives demonstrated substantial cytotoxic effects, with IC50 values indicating their potency against multiple cancer types. For example, a specific derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, suggesting strong potential for further development .
Antimicrobial Activity
Another significant application of thiadiazole compounds is their antimicrobial properties. Studies have reported that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the furan ring in the structure may enhance these properties due to its electron-rich nature, which can interact effectively with microbial targets.
Anti-inflammatory Effects
Some derivatives have been investigated for their anti-inflammatory effects. Thiadiazole-containing compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases.
Pesticidal Activity
The compound's structural features suggest potential applications in agriculture as a pesticide or herbicide. Research into similar compounds has revealed their effectiveness against pests and diseases affecting crops. For example, certain thiadiazole derivatives have been developed into insecticides that target specific pests while minimizing harm to beneficial insects .
Case Study: Development of New Agrochemicals
A patent application detailed the synthesis of novel thiadiazole compounds aimed at agricultural uses, highlighting their efficacy against resistant pest strains. The ability to modify substituents on the thiadiazole ring allows for the fine-tuning of activity profiles to enhance effectiveness while reducing environmental impact .
Synthetic Methodologies
The synthesis of (2E)-3-(furan-2-yl)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of Thiadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Functionalization : Subsequent steps may involve introducing the furan moiety via electrophilic substitution or coupling reactions.
- Final Coupling : The final product is obtained through amide formation between the thiadiazole derivative and an appropriate furan-containing compound.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three analogues (Table 1):
Key Observations:
- Substituent Diversity: The target compound’s tetrahydrofuran-2-ylmethyl group distinguishes it from analogues with phenethyl () or methoxyphenyl () substituents. This substitution may enhance solubility due to the oxygen-rich tetrahydrofuran ring .
- Bioactivity Trends: Thiazolidin-4-ones with arylpyrazole substituents (e.g., ) are linked to receptor antagonism, while benzylidene derivatives () show antimicrobial activity. The propylsulfanyl group in the target compound could modulate redox activity or thiol-mediated interactions .
Computational and Structural Analyses
- DFT/X-ray Studies: highlights the use of X-ray crystallography and DFT to correlate molecular geometry with properties. The target compound’s Z-configuration and planarity of the benzylidene-pyrazole system could be validated via these methods .
- Hydrogen Bonding: Unlike analogues with methoxy groups (), the target compound’s tetrahydrofuran and propylsulfanyl groups may form weaker hydrogen bonds, affecting crystal packing () .
- Electron Density: Tools like Multiwfn () could compare electron localization in the thiazolidinone core, revealing differences in reactivity between the target compound and its phenethyl-substituted analogue .
Pharmacological Potential
- Angiotensin Receptor Antagonism: reports thiazolidin-4-ones with tetrazole substituents as angiotensin II inhibitors. The target compound’s pyrazole and thioxo groups may similarly interact with hydrophobic receptor pockets .
- Ferroptosis Induction: notes that thiazolidinones can trigger ferroptosis in cancer cells. The propylsulfanyl group’s redox activity might enhance this effect .
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide, also known by its IUPAC name, is a complex organic molecule featuring a furan ring and a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 327.4 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O4S2 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | (E)-3-(furan-2-yl)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
| InChI Key | LXHZRBGHUBYRCD-AATRIKPKSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound in focus. A study reported that derivatives similar to (2E)-3-(furan-2-yl)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide exhibited significant antiproliferative activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cells. The mechanism of action appears to involve inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7 | MCF-7 | 7.4 |
| Compound 11b | HCT-116 | 8.5 |
| Compound 12 | PC-3 | 11.5 |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with similar structural features exhibit significant activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of (2E)-3-(furan-2-yl)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide is believed to be mediated through its interaction with specific enzymes or receptors. For instance, the thiadiazole moiety may interact with various biological targets involved in cell signaling pathways that regulate proliferation and apoptosis.
Study on Anticancer Activity
A comprehensive study evaluated various thiadiazole derivatives for their anticancer effects. Among them, the compound demonstrated promising results in inhibiting cell growth in vitro and showed selectivity towards cancer cells over normal cells. Molecular docking studies suggested that the compound binds effectively to VEGFR-2, providing insights into its potential as a targeted therapy .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives similar to our compound. The results indicated that these compounds exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
